molecular formula C21H20ClN3OS B2498096 1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872199-76-3

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2498096
CAS RN: 872199-76-3
M. Wt: 397.92
InChI Key: WSMJUEMJFROOFF-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a spirocyclic molecule that contains a triazole ring and a thione group, which makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Antibacterial and Antifungal Agents

The compound has been synthesized and evaluated for its antimicrobial activities against a spectrum of clinically isolated microorganisms . This suggests that it could be used in the development of new antibacterial and antifungal agents .

Anti-inflammatory Activity

A series of synthesized spiro compounds, which may include our compound of interest, were scanned against DPPH and evaluated for their ability to inhibit COX-1 and COX-2 . All compounds exhibited significant anti-inflammatory activity, and they inhibited both COX-1 and COX-2 enzymes .

Antioxidant Lead Compound

The same series of synthesized spiro compounds were also evaluated for their antioxidant activity . This suggests that our compound of interest could potentially be optimized as a superior antioxidant lead compound .

Synthetic Intermediates

Imidazoline-based compounds, which are related to our compound of interest, have been used in organic synthesis as synthetic intermediates . This suggests that our compound could also serve a similar role in various synthetic processes .

Chiral Auxiliaries

Imidazoline-based compounds have also been used as chiral auxiliaries . This suggests that our compound of interest could potentially be used to induce chirality in other molecules during synthesis .

Ligands for Asymmetric Catalysis

Imidazoline-based compounds have been used as ligands for asymmetric catalysis . This suggests that our compound of interest could potentially be used in similar catalytic processes to achieve asymmetric synthesis .

properties

IUPAC Name

(4-chlorophenyl)-(8-methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3OS/c1-24-13-11-21(12-14-24)23-18(15-5-3-2-4-6-15)20(27)25(21)19(26)16-7-9-17(22)10-8-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMJUEMJFROOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzoyl)-8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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